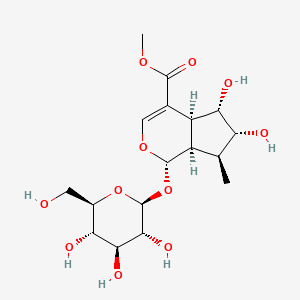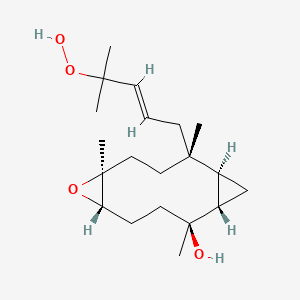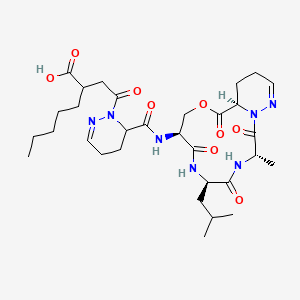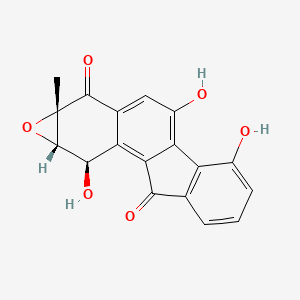
riccardiphenol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
riccardiphenol C is a natural product found in Riccardia crassa with data available.
Scientific Research Applications
Cytotoxic and Antibacterial Activity
Riccardiphenol C, isolated from the liverwort Riccardia crassa, exhibits mild cytotoxic and antibacterial activity. This was discovered in a study that focused on the structural analysis of this compound through NMR spectroscopy (Perry & Foster, 1995).
Anticancer Potential
A study on the design, synthesis, and biological evaluation of riccardiphenol analogs revealed their potential in treating various human cancers. These synthesized compounds were assessed in vitro across different human cancer cell lines, demonstrating their cytotoxicity against these cells, particularly against lines resistant to classic cytotoxic drugs and some targeted agents (Kumar et al., 2005).
Synthesis and Derivatives
Another study explored the total synthesis of riccardiphenol B, a derivative of riccardiphenol C. This synthesis involved a copper-catalyzed asymmetric conjugate addition and trapping with an α-amino ether, indicating the compound's complex chemical structure and the possibility of synthesizing its variants for further study (Cottet et al., 2016).
Role as a Nuclear Receptor Agonist
Riccardiphenol C and its derivatives, particularly riccardin C, have been shown to act as nuclear receptor LXRalpha selective agonists. The synthesis of riccardin C and its variants highlighted the importance of the phenolic hydroxy groups present in riccardin C for the activation of LXRalpha, suggesting a potential pathway for medical applications (Hioki et al., 2009).
Anti-Angiogenic Properties in Cancer Therapy
A study investigating riccardin D, a compound related to riccardiphenol C, demonstrated its inhibitory effects on tumor angiogenesis and the subsequent anticancer activity in human lung carcinoma. This research provides insights into the potential use of riccardiphenol C derivatives in cancer treatment, especially regarding their anti-angiogenic properties (Sun et al., 2011).
properties
Product Name |
riccardiphenol C |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(8R,8aS,10aS)-8,10a-dimethyl-8-[(1E)-4-methylpenta-1,3-dienyl]-6,7,8a,9-tetrahydro-5H-xanthen-2-ol |
InChI |
InChI=1S/C21H28O2/c1-15(2)7-5-10-20(3)11-6-12-21(4)19(20)14-16-13-17(22)8-9-18(16)23-21/h5,7-10,13,19,22H,6,11-12,14H2,1-4H3/b10-5+/t19-,20-,21-/m0/s1 |
InChI Key |
YBIYFWSHKKSQQA-NDFCPFBDSA-N |
Isomeric SMILES |
CC(=C/C=C/[C@]1(CCC[C@]2([C@H]1CC3=C(O2)C=CC(=C3)O)C)C)C |
Canonical SMILES |
CC(=CC=CC1(CCCC2(C1CC3=C(O2)C=CC(=C3)O)C)C)C |
synonyms |
riccardiphenol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Resorcin[4]arene](/img/structure/B1245682.png)

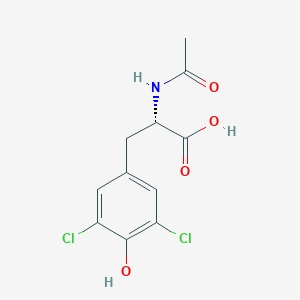


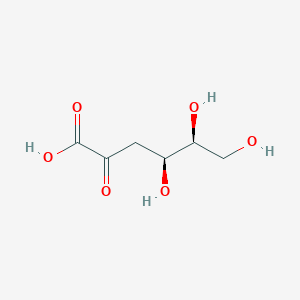
![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)
![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)

